

Application Note: High-Resolution Chromatin Immunoprecipitation (ChIP) Protocol for ERCC6 (CSB)

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Compound of Interest

Compound Name: *ERCC6 protein*

CAS No.: *148972-58-1*

Cat. No.: *B1176580*

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Introduction & Biological Context

ERCC6, also known as Cockayne syndrome B protein (CSB), is a 168 kDa ATP-dependent chromatin remodeler belonging to the SWI2/SNF2 family. It serves as the master organizer of transcription-coupled nucleotide excision repair (TC-NER) and acts as a critical regulator of transcription and chromatin dynamics upon oxidative stress[1]. Mutations in the ERCC6 gene lead to Cockayne syndrome, a severe disorder characterized by premature aging, growth failure, and progressive neurological deterioration[2].

Mapping the genomic occupancy of ERCC6 via Chromatin Immunoprecipitation (ChIP) presents a unique biochemical challenge. ERCC6 interacts dynamically with chromatin, exhibiting a "touch-and-go" probing mechanism. It only becomes stably associated with chromatin when it encounters a lesion-stalled RNA polymerase II or specific oxidative DNA damage[1]. Because the vast majority of ERCC6 exists as a highly abundant, loosely associated nucleoplasmic pool, standard whole-cell formaldehyde crosslinking traps this soluble fraction, resulting in prohibitive background noise that masks true binding events.

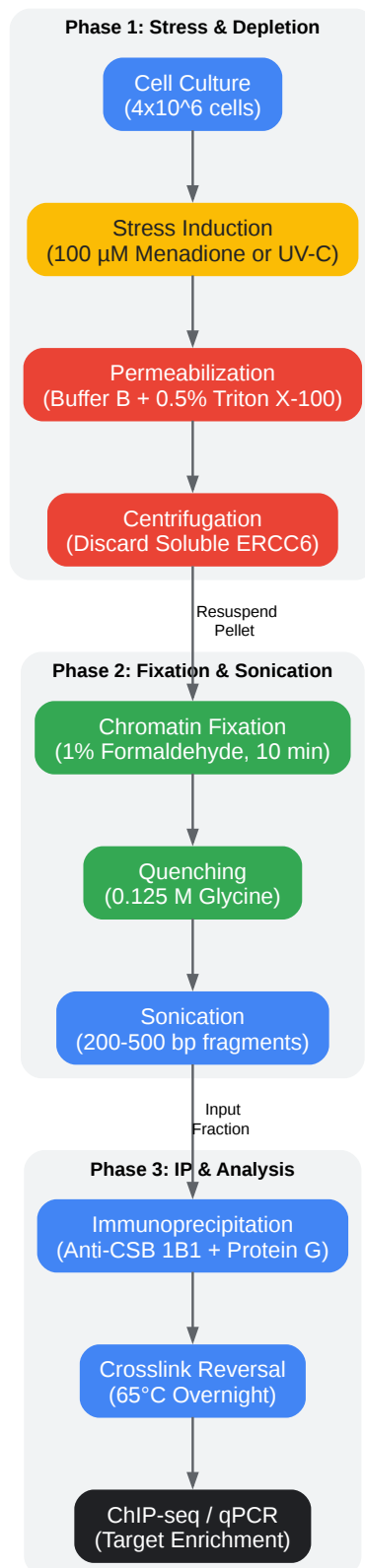
To overcome this, this application note details a highly optimized, Depletion-First ChIP Protocol. By biochemically fractionating the cells to remove soluble ERCC6 prior to formaldehyde fixation, we exclusively capture the actively engaged, chromatin-bound remodeler[3].

Mechanistic Rationale & Experimental Design

As a self-validating system, every step in this protocol is designed with a specific biochemical causality:

- **Stress-Induced Loading:** Unstressed cells yield poor ERCC6 ChIP signals. Inducing DNA damage via UV-C irradiation or oxidative stress (e.g., Menadione) triggers ATP hydrolysis by ERCC6, driving a conformational change that locks the protein onto chromatin[1]. Furthermore, oxidative stress enhances the interaction between ERCC6 and architectural proteins like CTCF[4].
- **In Situ Permeabilization:** Utilizing Buffer B supplemented with 0.5% Triton X-100 permeabilizes the cellular and nuclear membranes. This allows the soluble ERCC6 pool to leak out while the massive, insoluble chromatin network remains intact[3].
- **Targeted Antibody Selection:** The N-terminal region of ERCC6 is critical for coupling ATP hydrolysis to chromatin remodeling[5]. The validated monoclonal anti-CSB antibody (clone 1B1) specifically recognizes the N-terminal 507 amino acids, ensuring the capture of functional complexes without steric hindrance at the catalytic domain[3][4].

Workflow Visualization



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Optimized ERCC6 ChIP workflow featuring pre-crosslinking soluble fraction depletion.

Step-by-Step Methodology

Phase 1: Cell Preparation and Soluble Fraction

Depletion

- **Cell Culture & Stress Induction:** Grow approximately 4×10^6 cells (e.g., U2OS, HeLa, or CSB-complemented fibroblasts) per IP condition. To induce ERCC6 chromatin association, treat cells with 100 μ M Menadione for 1 hour (oxidative stress) or irradiate with 12 J/m² UV-C[4][6].
- **Harvesting:** Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation at 1,000 x g for 5 min at 4°C.
- **Permeabilization (The Critical Step):** Resuspend the cell pellet in 1 mL of ice-cold Buffer B (150 mM NaCl, 0.5 mM MgCl₂, 20 mM HEPES pH 7.8, 10% Glycerol, 0.5% Triton X-100)[3].
- **Fractionation:** Centrifuge the lysate at 15,000 rpm for 5 min at 4°C. The supernatant contains the soluble, unengaged ERCC6. **Self-Validation Checkpoint:** Retain a 20 μ L aliquot of this supernatant for Western blot analysis to confirm successful depletion of the soluble pool[3].

Phase 2: Fixation and Sonication

- **Chromatin Fixation:** Resuspend the resulting chromatin pellet in 1 mL of Buffer B. Add methanol-free formaldehyde to a final concentration of 1%. Incubate for exactly 10 minutes at room temperature with gentle rotation to crosslink the actively engaged ERCC6 to the DNA[3].
- **Quenching:** Stop the crosslinking reaction by adding glycine to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature[7]. Wash the crosslinked pellet three times with cold PBS.
- **Sonication:** Resuspend the pellet in 500 μ L of Sonication Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1) supplemented with protease inhibitors. Sonicate on ice at 40% amplitude using a probe sonicator (e.g., Branson 101-135-126). Use a cycle of 30 seconds ON, 90 seconds OFF for a total sonication time of 24 minutes[3][4].

- Causality: The extended 90-second resting phase is mandatory to prevent localized heating, which would denature the N-terminal epitope of ERCC6 and destroy antibody recognition.

Phase 3: Immunoprecipitation and Purification

- Pre-clearing: Dilute the sonicated chromatin 1:10 in ChIP Dilution Buffer to reduce SDS concentration. Pre-clear the lysate by adding 30 μ L of protein-G agarose beads for 1 hour at 4°C[8].
- Antibody Incubation: Remove beads via centrifugation. Add 10 μ L of monoclonal anti-CSB antibody (clone 1B1) to the supernatant and incubate overnight at 4°C with rotation[4].
- Complex Capture: Add 5 μ L of recombinant protein-G agarose beads and incubate for an additional 2 hours at 4°C[4].
- Washing: Wash the bead-bound complexes sequentially (5 minutes each at 4°C) with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.
- Elution & Crosslink Reversal: Elute the chromatin complex using 1% SDS and 0.1 M NaHCO₃. Reverse the formaldehyde crosslinks by incubating the eluate at 65°C overnight. (Note: For rapid ChIP-Western blot analysis, crosslinks can be reversed in SDS sample buffer at 95°C for 30 min[4]).
- DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard phenol-chloroform extraction or a silica-based spin column. The DNA is now ready for qPCR or deep sequencing library preparation[3].

Quantitative Data & Quality Control

To ensure the integrity of the self-validating system, compare your experimental metrics against the established benchmarks below.

Table 1: Comparison of Standard vs. Depletion-First ERCC6 ChIP Protocols

Parameter	Standard Whole-Cell ChIP	Depletion-First ChIP (Recommended)	Mechanistic Causality / Rationale
Crosslinking Timing	Before lysis	After soluble fraction removal	Prevents formaldehyde from trapping transiently interacting or non-functional ERCC6.
Background Noise	High	Low	Soluble ERCC6 is washed away; only actively engaged complexes are crosslinked[3].
Signal-to-Noise Ratio	Low	High (>5-fold improvement)	Dramatically enhances peak calling accuracy and statistical confidence in ChIP-seq.

Table 2: Quantitative Quality Control Checkpoints

QC Checkpoint	Expected Metric	Analytical Method	Troubleshooting
Soluble Depletion	>85% ERCC6 in supernatant	Western Blot (Anti-CSB)	If low, ensure Buffer B contains 0.5% Triton X-100 and cells are completely resuspended.
Chromatin Fragmentation	200 - 500 bp fragments	Agilent Bioanalyzer / Gel	Adjust sonication cycles; avoid foaming which dampens acoustic cavitation.
DNA Yield (per IP)	5 - 20 ng	Qubit Fluorometer	If low, increase starting cell number (up to 107) or verify stress induction efficacy.
Target Enrichment	>5-fold over IgG	RT-qPCR (e.g., PARP1 loci)	Ensure oxidative stress (Menadione) or UV-C treatment was successfully administered.

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